UNC8899

BRD4 Selectivity PROTAC

Pan-BET inhibitors like JQ1 broadly target BRD2/3/4, confounding gene-specific studies. UNC8899 (MZ1) solves this via selective BRD4 degradation. • Preferential BRD4 depletion: DC50 8-23 nM vs. BRD2/3 DC50 ~70 nM • Stable ternary complex with VHL/BRD4 (PDB: 5T35) ensures cooperative binding • Potent anti-leukemic activity: pEC50 7.6 in Mv4-11 AML cells • Validated reference for PROTAC delivery systems (e.g., LND-MZ1 nanodisks)

Molecular Formula C71H91N17O13S
Molecular Weight 1422.7 g/mol
Cat. No. B12362522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC8899
Molecular FormulaC71H91N17O13S
Molecular Weight1422.7 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCOCCOCCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC
InChIInChI=1S/C71H91N17O13S/c1-10-87-54(33-43(3)81-87)66(94)79-69-77-52-36-49(64(92)73-20-28-99-32-31-98-27-19-58(90)78-62(71(6,7)8)68(96)86-41-50(89)39-53(86)65(93)74-40-46-15-17-47(18-16-46)61-45(5)75-42-102-61)38-56(97-9)59(52)84(69)22-12-13-23-85-60-51(76-70(85)80-67(95)55-34-44(4)82-88(55)11-2)35-48(63(72)91)37-57(60)101-26-14-21-83-24-29-100-30-25-83/h12-13,15-18,33-38,42,50,53,62,89H,10-11,14,19-32,39-41H2,1-9H3,(H2,72,91)(H,73,92)(H,74,93)(H,78,90)(H,76,80,95)(H,77,79,94)/b13-12+/t50-,53+,62+/m1/s1
InChIKeyYHNIOHUOOHUSHO-NWDQLGOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MZ1 Procurement & Differentiation Guide


2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide, commonly designated MZ1 (CAS 1797406-69-9), is a proteolysis-targeting chimera (PROTAC) that functions as a heterobifunctional degrader of the BET family protein BRD4 [1]. MZ1 is engineered by conjugating the pan-BET inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand via a polyethylene glycol (PEG) linker, thereby enabling the selective ubiquitination and subsequent proteasomal degradation of BRD4 [2]. This compound is distinguished by its ability to achieve selective degradation of BRD4 over the closely related BET proteins BRD2 and BRD3, a feature not inherent to its parent inhibitor JQ1, which broadly engages all BET bromodomains [3].

MZ1 Generic Substitution Failure


The assumption that any BET-targeting PROTAC (e.g., dBET1, ARV-771) or pan-BET inhibitor (e.g., JQ1) can substitute for MZ1 is fundamentally flawed due to quantifiable differences in degradation selectivity, ternary complex stability, and cellular potency. MZ1 exhibits a unique degradation profile characterized by preferential depletion of BRD4 over BRD2 and BRD3 at low nanomolar concentrations, a selectivity not recapitulated by other BET degraders that utilize the same JQ1 warhead [1]. This selectivity arises from MZ1's ability to induce cooperative and stable ternary complex formation with VHL and BRD4, a structural feature absent in simpler inhibitors and variable among other PROTACs [2]. Furthermore, direct comparative studies reveal that MZ1's potency and activity across diverse cell line panels are distinct, with MZ1 demonstrating inactivity in renal cell carcinoma lines where dBET1 remains active, underscoring that these compounds are not functionally interchangeable [3]. The downstream transcriptional consequences of MZ1 treatment also diverge from those of JQ1 inhibition, affecting distinct gene sets (e.g., TYRO3, FGFR1) [4]. Therefore, the selection of MZ1 over its analogs must be grounded in these specific, quantifiable performance metrics.

MZ1 Comparative Evidence Guide


BRD4 vs. BRD2/3 Degradation Selectivity

MZ1 demonstrates a quantifiable degradation selectivity for BRD4 over the homologous BET proteins BRD2 and BRD3, a key differentiator from pan-BET degraders like ARV-771 and dBET1. While ARV-771 and dBET1 degrade multiple BET family members, MZ1's degradation profile is more restricted. The DC50 values for BRD4 degradation with MZ1 are 8 nM in H661 cells and 23 nM in H838 cells, whereas the DC50 for BRD2 and BRD3 degradation is significantly higher at 70 nM . In contrast, ARV-771 exhibits similar binding affinities across BRD2, BRD3, and BRD4 bromodomains (Kd ranging from 4.7 to 34 nM) and does not show the same degradation bias [1].

BRD4 Selectivity PROTAC Degradation

Cooperative Ternary Complex Formation

The selectivity of MZ1 is underpinned by its unique ability to form a highly cooperative and stable ternary complex with the VHL E3 ligase and the second bromodomain of BRD4 (BRD4BD2). X-ray crystallography (PDB ID: 5T35) reveals that MZ1 folds upon itself, establishing de novo intermolecular contacts between VHL and BRD4BD2 that are not present in the binary complexes [1]. This cooperative binding translates into a favorable free energy contribution (ΔΔG) for ternary complex formation. In contrast, the closely related analog AT1, designed based on this structure, shows altered selectivity, and the pan-inhibitor JQ1 does not induce such a ternary complex [2].

Ternary Complex Cooperativity X-ray Crystallography VHL

Potent Anti-Proliferative Activity in AML

In acute myeloid leukemia (AML) cell line Mv4-11, MZ1 demonstrates potent anti-proliferative activity with a pEC50 of 7.6, corresponding to an EC50 of approximately 25 nM . This potency is greater and exhibits a higher maximal effect (Emax) compared to the parent pan-BET inhibitor (+)-JQ1, despite both compounds engaging the same bromodomains [1]. This enhanced efficacy is attributed to the catalytic mechanism of PROTAC-mediated degradation versus simple inhibition.

Cytotoxicity AML Anti-proliferative Cell Viability

Differential Activity vs. dBET1 Across Cell Lines

A direct comparison of MZ1 and dBET1 across a panel of 56 cell lines representing 10 cancer subtypes revealed that the two degraders are not functionally interchangeable. While both degrade BRD4, dBET1 exhibits greater variability in DC50 values across cell lines, whereas MZ1 shows a more uniform activity profile [1]. Notably, MZ1 was found to be inactive in renal cell carcinoma cell lines, a context in which dBET1 remains active, highlighting a key difference in their cellular efficacy [2].

Cell Line Panel dBET1 BRD4 Degradation Potency

MZ1 Research & Industrial Applications


BRD4-Specific Functional Dissection

MZ1 is the reagent of choice for experiments that require the selective depletion of BRD4 protein while minimizing perturbation of BRD2 and BRD3. Its preferential degradation profile (BRD4 DC50 8-23 nM vs. BRD2/3 DC50 ~70 nM) makes it uniquely suited for studying BRD4-dependent transcriptional programs and cellular processes without the confounding effects of pan-BET inhibition .

Structural Biology of Targeted Protein Degradation

MZ1 serves as a model system for structural and biophysical studies of PROTAC ternary complexes. The availability of a high-resolution co-crystal structure (PDB: 5T35) of the VHL:MZ1:BRD4BD2 complex provides a validated framework for rational degrader design and for investigating the molecular determinants of cooperative binding and target ubiquitination [1].

VHL-PROTAC Validation in Hematological Malignancies

With demonstrated potent anti-proliferative effects in AML cell lines (pEC50 = 7.6 in Mv4-11), MZ1 is a valuable tool for validating VHL-based PROTAC strategies in leukemia and other hematological cancer models. Its superior efficacy compared to the parent inhibitor JQ1 underscores the therapeutic potential of degradation over inhibition [2].

Advanced Formulation & Delivery Strategies

MZ1 has been used as a benchmark compound in the development of nanodelivery systems aimed at improving the pharmacokinetic properties of PROTACs. Studies have shown that lipid nanodisk (LND) formulations of MZ1 (LND-MZ1) can achieve a significant anti-tumor effect in xenograft models even at one-tenth the dose of the parent compound, demonstrating its utility as a reference for novel drug delivery research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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